molecular formula C25H27F3N4O2 B2663328 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one CAS No. 880810-81-1

3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one

Cat. No.: B2663328
CAS No.: 880810-81-1
M. Wt: 472.512
InChI Key: DGPYFULYFZCKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a quinazolinone core, a piperazine ring, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This would include the use of large-scale reactors, continuous flow processes, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the quinazolinone core.

    Reduction: Reduction reactions could potentially modify the quinazolinone core or the piperazine ring.

    Substitution: The trifluoromethyl group and other substituents on the compound can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at various positions on the molecule.

Scientific Research Applications

3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one has been studied for its potential therapeutic applications. It is of interest in fields such as:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as anti-inflammatory or neuroprotective effects, are of significant interest.

    Industry: Its chemical properties could make it useful in the development of new materials or pharmaceuticals.

Mechanism of Action

The exact mechanism of action for 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one is not well-documented in the search results. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research would be needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one include other quinazolinone derivatives, piperazine-containing molecules, and trifluoromethyl-substituted compounds. Examples might include:

  • Quinazolinone derivatives with different substituents
  • Piperazine-based pharmaceuticals
  • Trifluoromethylated compounds used in medicinal chemistry

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance metabolic stability and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N4O2/c26-25(27,28)19-7-6-8-20(17-19)30-13-15-31(16-14-30)23(33)11-2-1-5-12-32-18-29-22-10-4-3-9-21(22)24(32)34/h3-4,6-10,17-18H,1-2,5,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPYFULYFZCKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.